2,2-Dibromopropanoic acid

Organic Synthesis Isomer Differentiation Nucleophilic Substitution

Ensure your synthesis succeeds with the correct isomer. 2,2-Dibromopropanoic acid (CAS 594-48-9) is the geminal α,α-dibromo isomer, providing a uniquely electrophilic carbon center for efficient nucleophilic substitution. Unlike the 2,3- or 3,3-isomers, its structure enables sequential or simultaneous dual substitution, acting as a versatile intermediate for 2-hydroxypropanoic acid, 2-aminopropanoic acid, or reduced derivatives. It also offers distinct gram-negative antibacterial activity (E. coli, P. aeruginosa) valuable for microbial control and HPLC analytical standard applications. Verify the CAS number to avoid receiving an isomer with incompatible reactivity.

Molecular Formula C3H4Br2O2
Molecular Weight 231.87 g/mol
CAS No. 594-48-9
Cat. No. B1627835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dibromopropanoic acid
CAS594-48-9
Molecular FormulaC3H4Br2O2
Molecular Weight231.87 g/mol
Structural Identifiers
SMILESCC(C(=O)O)(Br)Br
InChIInChI=1S/C3H4Br2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7)
InChIKeyQVHNPERSEFABEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dibromopropanoic Acid (CAS 594-48-9): Chemical Identity and Core Characteristics for Procurement


2,2-Dibromopropanoic acid (CAS 594-48-9, C₃H₄Br₂O₂, MW 231.87 g/mol) is an α,α-dibrominated carboxylic acid derivative of propanoic acid [1]. It features two bromine atoms located on the α-carbon adjacent to the carboxyl group, creating a geminal dihalide arrangement that renders the α-carbon highly electrophilic . This compound belongs to the class of α-halogenated carboxylic acids and serves as a synthetic building block and intermediate in organic synthesis [2].

2,2-Dibromopropanoic Acid: Why Procurement Decisions Must Distinguish Among Dibromopropanoic Acid Isomers


Dibromopropanoic acids exist as multiple positional isomers, including 2,2-dibromopropanoic acid (geminal α,α-dibromination), 2,3-dibromopropanoic acid (vicinal α,β-dibromination), and 3,3-dibromopropanoic acid (geminal β,β-dibromination) . These isomers share identical molecular formulas and comparable physical property predictions, yet their distinct substitution patterns fundamentally alter reactivity . For instance, the geminal α,α-dibromo arrangement in 2,2-dibromopropanoic acid creates a highly electrophilic α-carbon that is structurally absent in the 3,3-isomer, directly impacting nucleophilic substitution pathways and synthetic outcomes . Generic procurement under the umbrella term 'dibromopropanoic acid' without specifying isomer identity may result in obtaining a compound with incompatible reactivity for the intended application.

2,2-Dibromopropanoic Acid Evidence Guide: Quantitative Differentiation Against Analogs and Isomers


Isomer-Specific Reactivity: Geminal α,α-Dibromination Confers Unique Electrophilicity

2,2-Dibromopropanoic acid possesses a geminal α,α-dibromination pattern that creates a highly electrophilic α-carbon center not present in the 3,3-dibromopropanoic acid isomer. This substitution pattern is structurally defined as two bromine atoms attached to the same α-carbon adjacent to the carboxyl group . The 2,2-isomer's geminal arrangement at the α-position makes the α-carbon substantially more electrophilic than in monobrominated analogs like 2-bromopropanoic acid, which possesses only one bromine atom at the second carbon position .

Organic Synthesis Isomer Differentiation Nucleophilic Substitution Reactivity Profiling

Antibacterial Activity Against Gram-Negative Bacteria: E. coli and P. aeruginosa

2,2-Dibromopropanoic acid exhibits antibacterial activity specifically against gram-negative bacterial strains including Escherichia coli and Pseudomonas aeruginosa . This activity is documented in the context of its occurrence as a disinfection byproduct produced during the disinfection of bromide-rich drinking water . While quantitative MIC data were not identified in the available literature, the compound is characterized as a reactive chemical with antimicrobial agent applications . For procurement decisions requiring antimicrobial activity against gram-negative organisms, this compound may offer distinct utility compared to non-halogenated propanoic acid derivatives.

Antimicrobial Gram-Negative Bacteria Microbiology Disinfection Byproduct

Geminal Dihalide Electrophilicity for Nucleophilic Substitution Applications

2,2-Dibromopropanoic acid functions as a building block in organic synthesis due to the presence of two bromine atoms on the same α-carbon, which creates a geminal dihalide electrophilic center . This arrangement makes the compound susceptible to various nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the α-position . In comparison, 2-bromopropanoic acid possesses only one leaving group and therefore offers fewer synthetic diversification options from a single intermediate, while 3,3-dibromopropanoic acid has its reactive center at the β-position, leading to different substitution products .

Synthetic Intermediate Nucleophilic Substitution Electrophilic Center Building Block

Physicochemical Property Differentiation from Non-Halogenated Parent Acid

Halogenation of propanoic acid to 2,2-dibromopropanoic acid produces substantial alterations in physicochemical properties. 2,2-Dibromopropanoic acid has a predicted density of 2.3±0.1 g/cm³ and a boiling point of 221.0±0.0 °C at 760 mmHg [1]. The parent compound, propanoic acid, has a density of approximately 0.99 g/cm³ and a boiling point of 141 °C [2]. The introduction of two bromine atoms increases molecular weight from 74.08 g/mol (propanoic acid) to 231.87 g/mol (2,2-dibromopropanoic acid) [3].

Physicochemical Properties Halogenation Effects Density Boiling Point

Analytical Standard Application for HPLC Method Development

2,2-Dibromopropanoic acid is employed as an analytical standard for HPLC applications and in research and development of drugs . This compound is available with certificate of analysis including NMR, HPLC, and GC quality control documentation . While many brominated carboxylic acids may serve as analytical reference materials, 2,2-dibromopropanoic acid is specifically cataloged and supplied with validated purity specifications for this purpose.

Analytical Chemistry HPLC Standard Drug Development Method Validation

Structural Basis for Regioselective Reactivity Differentiation

The reactivity of 2,2-dibromopropanoic acid is fundamentally governed by its α,α-geminal dibromination pattern. The two bromine atoms on the same α-carbon create a highly electrophilic center susceptible to nucleophilic substitution . This contrasts with 2,3-dibromopropanoic acid, where bromine atoms are distributed across α and β positions, offering different regiochemical outcomes in substitution and elimination reactions . The specific halogen and its position on the carbon chain dictate the compound's chemical behavior, allowing for fine-tuned synthetic strategies .

Reactivity Regiochemistry Electrophilicity Substitution Patterns

2,2-Dibromopropanoic Acid: Evidence-Based Application Scenarios for Scientific and Industrial Users


Synthetic Intermediate Requiring α-Position Electrophilicity and Dual Leaving Groups

2,2-Dibromopropanoic acid is suitable for synthetic applications requiring nucleophilic substitution at an α-carbon electrophilic center with dual bromine leaving groups. The geminal α,α-dibromination creates a highly electrophilic carbon adjacent to the carboxyl group, enabling sequential or simultaneous nucleophilic attacks . This compound serves as a building block for synthesizing brominated derivatives including 2-hydroxypropanoic acid or 2-aminopropanoic acid via substitution, or propanoic acid and 2-bromopropanoic acid via reduction pathways . Users requiring a versatile α-functionalized intermediate with multiple substitution options should consider this isomer over mono-brominated or β-substituted alternatives.

Antimicrobial Research Requiring Gram-Negative Bacterial Activity

2,2-Dibromopropanoic acid demonstrates antibacterial activity against gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa . It functions as a reactive antimicrobial agent and has been identified as a disinfection byproduct in bromide-rich drinking water systems . For research applications in microbial control, food preservation studies, or water disinfection byproduct analysis, this compound offers gram-negative antibacterial activity that is not characteristic of non-halogenated propanoic acid.

Analytical Method Development and Quality Control

2,2-Dibromopropanoic acid is used as an analytical standard for HPLC applications and in drug research and development . Suppliers provide this compound with certificates of analysis including NMR, HPLC, and GC purity verification . For laboratories developing analytical methods for halogenated carboxylic acid detection or quantification, 2,2-dibromopropanoic acid offers a commercially available, characterized reference standard.

Synthetic Routes Requiring Distinct Isomer Reactivity Profiles

The 2,2-isomer of dibromopropanoic acid provides distinct reactivity compared to its 2,3- and 3,3-isomers due to its geminal α,α-dibromination pattern . While the literature search did not yield direct comparative kinetic or yield data among isomers under identical conditions, the structural basis for differentiation is well established: the α-carbon electrophilicity in the 2,2-isomer differs fundamentally from the β-carbon electrophilicity in the 3,3-isomer, and the vicinal arrangement in the 2,3-isomer offers different elimination and substitution pathways . Users developing synthetic methodologies that depend on regioselective transformations should select the isomer based on the required position of reactivity.

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